molecular formula C5H9ClO2 B1631475 Chloromethyl isobutyrate CAS No. 61644-18-6

Chloromethyl isobutyrate

Cat. No. B1631475
CAS RN: 61644-18-6
M. Wt: 136.58 g/mol
InChI Key: ILUWVORABZTBIU-UHFFFAOYSA-N
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Description

Chloromethyl isobutyrate is an organic compound with the molecular formula C5H9ClO2 . It has a molecular weight of 136.58 .


Synthesis Analysis

The synthesis of Chloromethyl isobutyrate is often achieved through Friedel Craft reactions . One method involves the post-crosslinking of polymer precursors, direct single-step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .


Molecular Structure Analysis

The molecular structure of Chloromethyl isobutyrate consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass is 136.029114 Da .


Physical And Chemical Properties Analysis

Chloromethyl isobutyrate has a density of 1.081 g/cm3 . It has a boiling point of 124.604ºC at 760 mmHg . The compound is a flammable liquid and vapor .

Scientific Research Applications

1. Application in Animal Nutrition

  • Effects on Ruminant Microflora and Methane Emissions : Isobutyrate supplementation in ruminants like Simmental steers can enhance ruminal microflora, enzyme activities, and decrease methane production. Specifically, it affects bacteria populations and digestive enzymes, suggesting potential use in improving animal digestive health and reducing greenhouse gas emissions (Wang et al., 2015).

2. In Organic Synthesis and Chemistry

  • Photochemical Chlorination : The photochemical chlorination of isobutyric acid, including its functional derivatives, demonstrates its role in understanding the distribution of monochloro-isomers and their structure-reactivity correlation (Wautier & Bruylants, 2010).
  • Analyzing Methyl and Chloromethyl Esters : Chloromethyl isobutyrate has been analyzed in studies involving gas chromatography of various esters. This research contributes to the separation and identification methods in chemical analysis (Korhonen, 1982).

3. Biochemical Research

  • Isobutyrate Production from Waste : Research shows that isobutyrate can be produced from methanol chain elongation using organic waste, indicating a sustainable method for producing valuable chemicals from waste materials (Chen et al., 2017).
  • Role in Anaerobic Digestion : In anaerobic digestion processes, volatile fatty acids like butyrate and isobutyrate are good indicators of process imbalance, which is vital for monitoring and controlling biogas production systems (Ahring et al., 1995).

Safety And Hazards

Chloromethyl isobutyrate is a flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Chloromethyl isobutyrate is primarily used for research and development purposes . Its future directions could involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

chloromethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUWVORABZTBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433674
Record name CHLOROMETHYL ISOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl isobutyrate

CAS RN

61644-18-6
Record name CHLOROMETHYL ISOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl 2-methylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SY Torres, Y Verdecia, F Rebolledo - Tetrahedron, 2015 - Elsevier
… The subsequent treatment of the resulting carboxylic acids with cesium carbonate and chloromethyl isobutyrate gave pyridones (±)-4a–h, which were transformed into the required …
Number of citations: 16 www.sciencedirect.com
J Pahor, S Stavber, A Čusak, G Kosec, H Petković… - …, 2016 - thieme-connect.com
… The first step of the reagent preparation, a transesterification of trimethyl phosphate to yield tris[(isobutyryloxy)methyl] phosphate (7i) by using chloromethyl isobutyrate was successfully …
Number of citations: 6 www.thieme-connect.com
N Bensel, MT Reymond… - Chemistry–A European …, 2001 - Wiley Online Library
… (distilled at 70 C, 190 mbar), and chloromethyl isobutyrate (distilled at 85 C, 170 mbar) were … Iodomethyl isobutyrate was obtained from chloromethyl isobutyrate by reaction with NaI in …
Y Yoshinobu, H Naoru, Y Takatsuka - International journal of pharmaceutics, 1987 - Elsevier
To obtain quantitative information for the rational design of an orally active prodrug of cefotiam (7β-(2-(2-aminothiazol-4-yl) acetamido)-3-(((1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl)thio…
Number of citations: 16 www.sciencedirect.com
Y Yang, P Babiak, JL Reymond - Helvetica chimica acta, 2006 - Wiley Online Library
… Similarly, propanoyl chloride (26.5 g, 0.289 mol) afforded chloromethyl propanoate (20 g, 58%), isobutyryl chloride (40 g, 0.38 mol) gave chloromethyl isobutyrate (18 g, 35%), …
Number of citations: 35 onlinelibrary.wiley.com
A Nudelman, M Ruse, A Aviram… - Journal of medicinal …, 1992 - ACS Publications
… (If) was prepared frombutyric acid and chloromethyl isobutyrate: bp 70-2 C (0.7 Torr); … (5b) was prepared from isobutyric acid and chloromethyl isobutyrate: bp 70-3 C (2 Torr); …
Number of citations: 107 pubs.acs.org
A Nudelman, A Rephaeli - Journal of medicinal chemistry, 2000 - ACS Publications
… Obtained from chloromethyl isobutyrate as a yellow oil (1.44 g, 94% yield) upon evaporation of the ether solution and used without further purification. After standing in the freezer for …
Number of citations: 56 pubs.acs.org
E Godineau, V Pascanu, A Bigot, WG Whittingham - Chimia, 2021 - ojs.chimia.ch
… The alkylation of UK-2A with chloromethyl isobutyrate led to the invention of fenpicoxamid (11, Scheme 3). Fenpicoxamid has a RAI of 82% and was introduced on the market in 2020 pri…
Number of citations: 1 ojs.chimia.ch
HT Serafinowska, RJ Ashton, S Bailey… - Journal of medicinal …, 1995 - ACS Publications
… Then, the appropriatealkylating agent (chloromethyl pivalate, chloromethyl benzoylate, chloromethyl 3-chloropivalate, 1-chloromethyl isobutyrate,28 1-chloroethyl pivalate,28 ethyl …
Number of citations: 88 pubs.acs.org
W Von Daehne, E Frederiksen… - Journal of medicinal …, 1970 - ACS Publications
Racemization, which could havebeen expected to be a problem, was negligible. 0-Dicarbonyl compounds have been used to protect amino functions during peptide synthesis and their …
Number of citations: 274 pubs.acs.org

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